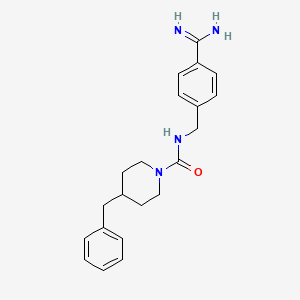
Piperazine urea derivative 4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine is a versatile heterocyclic moiety frequently found in drugs and bioactive molecules . Its impact on physicochemical properties, structural characteristics, and ease of handling in synthetic chemistry makes it valuable. Piperazine urea derivative 4 likely contains a piperazine ring, which can serve as a basic and hydrophilic group to optimize pharmacokinetic properties or as a scaffold for pharmacophoric groups.
Preparation Methods
The synthetic methodologies for piperazine-containing drugs approved by the Food and Drug Administration (FDA) between January 2011 and June 2023 vary. Common synthetic routes include:
Buchwald–Hartwig Amination: This method involves coupling aryl halides with amines using palladium catalysts.
Aromatic Nucleophilic Substitution: Replacing an aromatic halide with a nucleophile (e.g., piperazine) under suitable conditions.
Reductive Amination: Formation of piperazine derivatives through reductive coupling of ketones or aldehydes with amines.
Finkelstein Alkylation: Halogen exchange reactions to introduce piperazine moieties.
Amide Bond Formation: Creating amide linkages between piperazine and other functional groups.
Chemical Reactions Analysis
Piperazine urea derivative 4 may undergo various reactions:
Oxidation/Reduction: Depending on substituents, it could be oxidized or reduced.
Substitution Reactions: Aromatic nucleophilic substitution or other substitution reactions.
Common Reagents: Palladium catalysts, halogens, reducing agents, and amine sources.
Major Products: Diverse derivatives with modified pharmacological properties.
Scientific Research Applications
Piperazine urea derivatives find applications in:
Medicine: Potential as kinase inhibitors, receptor modulators, or other therapeutic agents.
Chemistry: Used in drug discovery and process chemistry.
Biology: Studied for biological activity and interactions with macromolecules.
Mechanism of Action
The specific mechanism of action for Piperazine urea derivative 4 would depend on its target. It could involve binding to receptors, enzyme inhibition, or other pathways.
Comparison with Similar Compounds
While I don’t have information on exact similar compounds, exploring related piperazine derivatives could highlight its uniqueness.
Properties
Molecular Formula |
C21H26N4O |
|---|---|
Molecular Weight |
350.5 g/mol |
IUPAC Name |
4-benzyl-N-[(4-carbamimidoylphenyl)methyl]piperidine-1-carboxamide |
InChI |
InChI=1S/C21H26N4O/c22-20(23)19-8-6-18(7-9-19)15-24-21(26)25-12-10-17(11-13-25)14-16-4-2-1-3-5-16/h1-9,17H,10-15H2,(H3,22,23)(H,24,26) |
InChI Key |
PPLAJHCOIUEWGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)NCC3=CC=C(C=C3)C(=N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















